molecular formula C11H17FN4O B1481269 1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2098110-00-8

1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1481269
CAS RN: 2098110-00-8
M. Wt: 240.28 g/mol
InChI Key: IZRDYTAIMJYXRS-UHFFFAOYSA-N
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Description

The compound “1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule that contains several functional groups, including a piperidine ring, a triazole ring, and an aldehyde group .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a triazole ring, which is a five-membered ring containing two nitrogen atoms, and an aldehyde group.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, piperidine derivatives are known to undergo a variety of chemical reactions .

Scientific Research Applications

Structural Analysis and Synthesis

Crystal Structures and α-Glycosidase Inhibition Activity

Research has been conducted on the crystal structures of triazole derivatives, including those with phenyl and fluorophenyl substituents. These compounds, such as 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, exhibit significant α-glycosidase inhibition activity, suggesting their potential therapeutic applications. The studies provide insights into the intermolecular interactions and structural features contributing to their biological activities (Gonzaga et al., 2016).

Synthesis and Antimicrobial Activity

The synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives have been explored for their potential antimicrobial properties. These compounds demonstrate a broad spectrum of antimicrobial activities, indicating their usefulness in developing new antimicrobial agents (Bhat et al., 2016).

Applications in Medicinal Chemistry

Antimicrobial and Antioxidant Activities

Various triazole derivatives have been synthesized and tested for their in vitro antibacterial, antifungal, and antioxidant activities. Some compounds show moderate to good activities, highlighting the potential of triazole derivatives in developing new therapeutic agents (Swamy et al., 2019).

Catalytic Applications

The design and synthesis of palladacycles with triazole derivatives have been reported, demonstrating their applications as catalysts in various chemical reactions. These studies reveal the versatility of triazole compounds in facilitating efficient and selective chemical transformations (Singh et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , so it’s possible that this compound could have biological activity.

Future Directions

The future directions for the study of this compound would likely depend on its intended application. Given the presence of a piperidine ring, it could be of interest in pharmaceutical research .

properties

IUPAC Name

1-[[1-(2-fluoroethyl)piperidin-3-yl]methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN4O/c12-3-5-15-4-1-2-10(6-15)7-16-8-11(9-17)13-14-16/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRDYTAIMJYXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCF)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 3
1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 5
1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

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